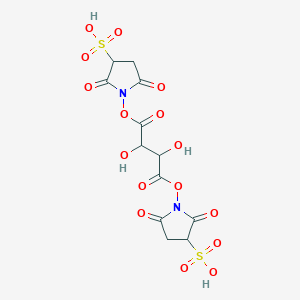

Bis(sulfosuccinimidyl)tartrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bis(sulfosuccinimidyl) compounds, such as bis(sulfo-N-succinimidyl) doxyl-2-spiro-5'-azelate, involves creating bifunctional spin-labeling reagents. These compounds are designed to span longer distances between reactive groups on a protein, without introducing significant local flexibility, even when bound to sites that can be spanned by shorter reagents (Anjaneyulu et al., 1989).

Molecular Structure Analysis

The molecular structure of bis(sulfosuccinimidyl) compounds is engineered to provide a tight motional coupling of the spin labels to the surface of a target protein. The structural integrity is maintained even in longer backbone compounds, facilitating their binding without significant local flexibility or deviation from intended target sites (Anjaneyulu et al., 1989).

Chemical Reactions and Properties

Bis(sulfosuccinimidyl) compounds react with anion-exchange channels of intact human erythrocytes, demonstrating their ability to selectively label proteins. The reactions are efficient at physiological pH, highlighting the compounds' suitability for biological applications. The cross-linking efficiency is influenced by the length of the reagent's backbone and its ability to span the distance between reactive sites on target proteins (Staros, 1982).

Physical Properties Analysis

The physical properties of bis(sulfosuccinimidyl) compounds, such as solubility and reactivity, are tailored for specific applications in biochemistry and molecular biology. Their design ensures that they are membrane impermeant, making them suitable for cross-linking membrane proteins without permeating the cell membrane (Staros, 1982).

Chemical Properties Analysis

Bis(sulfosuccinimidyl) compounds are characterized by their ability to form stable covalent bonds between amino groups, facilitating the cross-linking of proteins. This property is essential for their use in studying protein interactions, structure, and function. The compounds' chemical stability and reactivity are critical for their effectiveness in these applications (Anjaneyulu et al., 1989).

Safety And Hazards

特性

IUPAC Name |

1-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O16S2/c15-5-1-3(31(23,24)25)9(19)13(5)29-11(21)7(17)8(18)12(22)30-14-6(16)2-4(10(14)20)32(26,27)28/h3-4,7-8,17-18H,1-2H2,(H,23,24,25)(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQBUTMELIQJNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922748 |

Source

|

| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(sulfosuccinimidyl)tartrate | |

CAS RN |

118674-04-7 |

Source

|

| Record name | Bis(sulfosuccinimidyl)tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118674047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)

![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)